molecular formula C19H19BrN2O3 B5024230 3-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone CAS No. 435284-63-2

3-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No.: B5024230
CAS No.: 435284-63-2
M. Wt: 403.3 g/mol
InChI Key: BSPGFMSGVIGHTD-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring. The presence of the bromo-methylphenoxy group suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolinone core, followed by the introduction of the bromo-methylphenoxy group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the bromo-methylphenoxy group attached to it. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially participate in a variety of chemical reactions. The bromo-methylphenoxy group could act as a leaving group in nucleophilic substitution reactions, or it could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-methylphenoxy group could increase its reactivity compared to other quinazolinone derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research on this compound could focus on exploring its potential biological activities and developing more efficient synthetic routes. Additionally, studies could be conducted to further investigate its physical and chemical properties .

Properties

IUPAC Name

3-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-14-6-7-18(16(20)12-14)25-11-10-24-9-8-22-13-21-17-5-3-2-4-15(17)19(22)23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPGFMSGVIGHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165193
Record name 3-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435284-63-2
Record name 3-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435284-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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